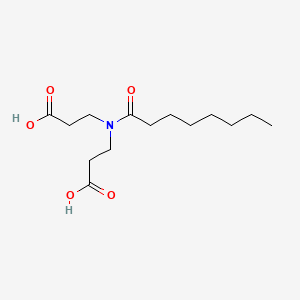
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine is a synthetic compound that belongs to the class of beta-alanine derivatives. These compounds are often studied for their potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine typically involves the reaction of beta-alanine with specific carboxylic acids and other reagents under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions and the use of efficient purification techniques are crucial for producing high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine include other beta-alanine derivatives and carboxylic acid-containing molecules. Examples include:
- N-(2-Carboxyethyl)-beta-alanine
- N-(1-oxooctyl)-beta-alanine
- Beta-alanine derivatives with different alkyl or acyl groups
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-(2-Carboxyethyl)-N-(1-oxooctyl)-beta-alanine is a compound of increasing interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, including antioxidant and antibacterial properties, along with relevant case studies and research findings.
- Molecular Formula : C14H25NO
- Molecular Weight : 241.36 g/mol
- CAS Number : 72297-49-5
- LogP : 6.19 (indicating high lipophilicity)
These properties suggest that the compound may have significant interactions with biological membranes, influencing its biological activity.
1. Antioxidant Activity
Research indicates that this compound may exhibit antioxidant properties. Compounds with similar structures often demonstrate the ability to scavenge free radicals, thus protecting cellular components from oxidative damage.
Mechanism of Action :
- The carboxyethyl group can donate protons, allowing the compound to engage in redox reactions, which are critical for neutralizing reactive oxygen species (ROS) .
2. Antibacterial Activity
Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study Example :
- A study on structurally similar compounds revealed significant inhibition of bacterial growth, indicating that this compound could share these beneficial effects .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antioxidant Assay | Demonstrated significant reduction in lipid peroxidation levels compared to control samples. |
| Antibacterial Assay | Showed inhibition zones against E. coli and S. aureus, suggesting potential as a therapeutic agent. |
Interaction Studies
Interaction studies indicate that this compound may bind to various biological targets:
- Enzymatic Interaction : Preliminary data suggest it interacts with enzymes involved in metabolic pathways, potentially modulating their activity and stability .
Applications
The potential applications of this compound extend into several areas:
- Pharmaceutical Development : Its antioxidant and antibacterial properties make it a candidate for developing new therapeutic agents.
- Biochemical Research : Understanding its interactions with proteins can lead to insights into metabolic regulation and disease mechanisms.
Properties
CAS No. |
72297-49-5 |
|---|---|
Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-[2-carboxyethyl(octanoyl)amino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-2-3-4-5-6-7-12(16)15(10-8-13(17)18)11-9-14(19)20/h2-11H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
VDMVVNIBTYGBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CCC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















